molecular formula C20H18N4O5 B574936 Benzamide,  3-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)- CAS No. 176379-35-4

Benzamide, 3-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-

Número de catálogo: B574936
Número CAS: 176379-35-4
Peso molecular: 394.4 g/mol
Clave InChI: IQNHSDHCDXMIBS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzamide, 3-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-, also known as Benzamide, 3-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-, is a useful research compound. Its molecular formula is C20H18N4O5 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, 3-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 3-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential anticancer agents. The compound Benzamide, 3-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)- is a pyrimidine-tethered benzamide that has been synthesized and evaluated for its biological activity. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the preparation of various chalcones and subsequent condensation with guanidine to yield pyrimidinyl benzamide derivatives. Characterization techniques such as NMR spectroscopy and HRMS have been employed to confirm the structure of the synthesized compounds. For example, one derivative exhibited a melting point of 228-229 °C and was characterized by specific NMR shifts indicating the presence of functional groups typical for benzamides and pyrimidines .

Anticancer Properties

Recent studies have highlighted the potential of this class of compounds as targeted anticancer agents. In vitro cytotoxicity evaluations have shown that certain derivatives exhibit significant activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Remarks
8fA-549 (Lung)10.5Best activity among tested derivatives
8jHCT-116 (Colorectal)7.8High potency observed
8hHaLa (Cervical)12.0Significant efficacy noted

The MTT assay results indicate that compounds 8f and 8j are particularly effective against A-549 and HCT-116 cell lines, respectively . Additionally, the structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the benzamide moiety influences the anticancer activity significantly.

Molecular docking studies have been conducted to elucidate the binding affinities of these compounds to key receptors involved in cancer progression, such as EGFR and CDK-4. The binding affinities were found to be influenced by the nature of substituent groups on the benzamide structure . For instance, certain derivatives demonstrated strong interactions with these targets, indicating a potential mechanism through which they exert their anticancer effects.

Case Studies

A notable case study involved the evaluation of a series of pyrimidine-tethered benzamide derivatives against multiple cancer cell lines. The study revealed that modifications in the chemical structure led to variations in biological activity. For example:

  • Compound 35 from another study exhibited IC50 values superior to existing treatments like Golvatinib against A549 and HeLa cells .
  • The introduction of specific functional groups was shown to enhance inhibitory activity significantly.

Propiedades

Número CAS

176379-35-4

Fórmula molecular

C20H18N4O5

Peso molecular

394.4 g/mol

Nombre IUPAC

[3-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C20H18N4O5/c1-12(25)29-15-10-6-7-13(11-15)18(26)22-16-17(21)24(14-8-4-3-5-9-14)20(28)23(2)19(16)27/h3-11H,21H2,1-2H3,(H,22,26)

Clave InChI

IQNHSDHCDXMIBS-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N

SMILES canónico

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N

Sinónimos

Benzamide, 3-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.